molecular formula C13H20N2O2S B3075353 Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1030201-03-6

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3075353
CAS No.: 1030201-03-6
M. Wt: 268.38 g/mol
InChI Key: OVVIJZYCWQYJIL-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1030201-03-6) is a high-purity (95%) thiazole derivative of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular weight of 268.38 g/mol and the molecular formula C13H20N2O2S, serves as a valuable building block for synthesizing more complex molecules . Its structure is characterized by a cyclohexylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, features that are often associated with diverse pharmacological activities . The core research value of this compound lies in its potential as a scaffold for developing enzyme inhibitors. Thiazole derivatives containing the 2-(cyclohexylamino) group have been identified as promising candidates for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is a key regulator of cortisol levels and is a therapeutic target for metabolic disorders and cancers . Recent scientific studies highlight that such inhibitors can disrupt intracellular redox homeostasis, leading to increased reactive oxygen species (ROS) and decreased glutathione (GSH) levels in cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (Caco-2) . Furthermore, analogous thiazole compounds are investigated for other bioactivities, such as xanthine oxidase inhibition, which is relevant for conditions like gout . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications . Appropriate personal protective equipment should be worn, as the compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVIJZYCWQYJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexyl isocyanate, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can form sulfoxides or sulfones using reagents like hydrogen peroxide.
  • Reduction : The ester group can be converted to alcohols using lithium aluminum hydride (LiAlH4_4).
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

These properties make it valuable in organic synthesis and materials science.

Biology

The compound has been investigated for its potential bioactive properties , particularly in the following areas:

  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through enzyme modulation.

A notable case study involved testing thiazole derivatives for their ability to inhibit xanthine oxidase, an enzyme linked to gout. This compound exhibited promising results in this regard.

Medicine

In medicinal chemistry, the compound is being studied for its potential therapeutic effects:

  • Drug Development : It has been evaluated for its role in developing new pharmaceuticals targeting specific diseases.

Research indicates that compounds with similar structures can modulate biological pathways effectively, making this compound a candidate for further pharmacological studies.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Thiazole Modifications

  • Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate (): Features an acetamido group at position 2. The synthesis involves acetylation of the amino group using acetic anhydride, yielding 74% after recrystallization.
  • Ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate (): Incorporates a Boc-protected alanine moiety. X-ray crystallography reveals a trans orientation of the amide N–H relative to the thiazole sulfur, a conformation that may influence hydrogen-bonding interactions in biological systems .

Antidiabetic Activity

  • 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) (): Demonstrates significant glucose-lowering effects in STZ-induced diabetic rats. The chlorobenzyl group is essential for activity, suggesting electron-withdrawing substituents enhance target engagement. In contrast, the cyclohexylamino group’s bulky, lipophilic nature may favor different pharmacokinetic profiles .

Enzyme Inhibition

  • Ethyl 2-{(2-(1,3-benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate (Cpd W) (): Acts as an IRES inhibitor with 97.9% purity. The benzoxazolylthio group confers specificity for RNA regulatory elements, a mechanism distinct from cyclohexylamino-derived compounds .
  • TEI-6720 (): Inhibits xanthine oxidase (IC₅₀ = 0.34 µM), highlighting the role of aromatic substituents in enzyme interaction. Cyclohexylamino’s aliphatic nature may reduce affinity for similar targets .

Structural Analogues in Drug Development

  • Febuxostat Impurities (): Derivatives like ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Impurity XIII) emphasize the impact of alkoxy and formyl groups on metabolic stability. Such modifications contrast with the target compound’s cyclohexylamino group, which may reduce oxidative metabolism .

Data Table: Key Thiazole Analogues

Compound Name Substituents (Position 2) Synthesis Method Biological Activity Reference
Target Compound Cyclohexylamino Not detailed in evidence Not reported
BAC 4-Chlorobenzylamino Benzylation, hydrolysis Antidiabetic (NIDDM model)
TEI-6720 4-Hydroxyphenyl Alkylation, hydrolysis Xanthine oxidase inhibition
Cpd W Benzoxazol-2-ylthio High-throughput screening IRES inhibition
Ethyl 2-acetamido derivative Acetamido Acetylation Not reported

Biological Activity

Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 1030201-03-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 268.38 g/mol
  • Purity : >95%

Research indicates that compounds similar to this compound exhibit various biological activities primarily through enzyme inhibition and antioxidant properties. For instance, thiazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions like gout.

Xanthine Oxidase Inhibition

A study on related thiazole derivatives demonstrated that certain compounds exhibited significant xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM. This suggests that this compound may also possess similar inhibitory effects, potentially aiding in conditions characterized by elevated uric acid levels .

Biological Activity

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that thiazole derivatives can possess antimicrobial activity against various bacterial strains. For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .

Case Study 1: Antioxidant and Antimicrobial Activity

A series of thiazole derivatives were evaluated for their antioxidant and antimicrobial activities. This compound was included in a broader study assessing the biological efficacy of thiazole compounds. The results indicated promising antibacterial activity against E. coli and S. aureus with MIC values indicating effective inhibition .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives highlighted that modifications on the thiazole ring significantly influenced their biological activities. The presence of a cyclohexylamino group was associated with enhanced binding affinity to target enzymes such as xanthine oxidase, suggesting that this compound could be optimized for better pharmacological effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Xanthine Oxidase InhibitionIC50 values between 3.6 - 9.9 μM
Antioxidant ActivityModerate scavenging ability
Antimicrobial ActivityEffective against E. coli and S. aureus

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate?

The compound is synthesized via nucleophilic substitution reactions. A representative method involves refluxing substituted ethyl thiazole carboxylate derivatives (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) with cyclohexylamine in a methanol/water mixture under basic conditions (e.g., potassium carbonate). Purification typically involves recrystallization or column chromatography to isolate the final product . For analogs, sodium acetate in acetic acid is used to facilitate cyclization and Schiff base formation in related thiazole derivatives .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures. For example, conformational analysis of similar thiazole derivatives revealed transorientations of amide N–H groups relative to the thiazole sulfur, critical for validating hydrogen-bonding networks . Data collection typically involves a Bruker D8 VENTURE diffractometer, with refinement parameters like RintR_{\text{int}} and R1R_{\text{1}} reported for validation .

Q. What analytical techniques are critical for characterizing physicochemical properties?

Key techniques include:

  • HPLC/MS : To assess purity (>97%) and confirm molecular weight.
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., cyclohexylamino group).
  • Melting point : Determined via capillary methods (e.g., 40°C for related thiazole esters) .
  • Solubility : Evaluated in solvents like DMSO or methanol (e.g., 0.97 g/L in water at 25°C) .

Table 1: Physicochemical Properties

PropertyValueMethod/Reference
Melting Point40°CCapillary
Solubility (25°C)0.97 g/L (water)Gravimetric
Density1.502 g/cm³Pycnometry

Q. How are in vivo models like STZ-induced diabetic rats used to evaluate bioactivity?

Neonatal NIDDM models involve administering streptozotocin (STZ) to induce hyperglycemia. Test compounds are administered orally, and blood glucose levels are monitored over 7–14 days. For example, a chlorobenzyl-substituted analog reduced glucose levels by 45% in STZ rats, highlighting the role of substituent hydrophobicity in activity .

Advanced Research Questions

Q. How do substituents on the amino group influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, cyano) enhance hypoglycemic activity. For instance, replacing benzyl with chlorobenzyl in analogs increased potency by 2-fold in diabetes models, likely due to improved target binding (e.g., insulin receptor kinase) . Conversely, bulky substituents (e.g., isobutoxy) may reduce bioavailability due to steric hindrance .

Q. What challenges arise in refining crystal structures of thiazole derivatives?

Q. How can molecular docking elucidate interactions with biological targets like IRES inhibitors?

Docking studies (e.g., AutoDock Vina) identify binding poses in target pockets. For the IRES inhibitor cpd_W (a thiazole derivative), hydrophobic interactions with the HCV IRES domain and hydrogen bonds with Glu220 were critical for activity . MD simulations (AMBER) further validated stability over 100 ns trajectories .

Q. What methodologies resolve contradictions in biological activity across analogs?

Discrepancies arise from assay conditions (e.g., cell type, concentration). For example, a cyano-substituted analog showed potent ELISA-based VEGF inhibition (IC₅₀ = 1.2 µM) but weak activity in cell proliferation assays due to poor membrane permeability . Cross-validation using orthogonal assays (e.g., SPR, ITC) is recommended .

Methodological Recommendations

  • Synthesis : Optimize reaction time and solvent polarity to minimize byproducts .
  • Crystallography : Use SHELXPRO for macromolecular interfaces and OLEX2 for visualization .
  • Bioassays : Pair in vitro (ELISA) with in vivo (STZ rats) models to confirm translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate

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